2-Morpholin-4-ylmethylbenzylamine chemical properties
2-Morpholin-4-ylmethylbenzylamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-Morpholin-4-ylmethylbenzylamine
Abstract
This technical guide provides a comprehensive overview of 2-Morpholin-4-ylmethylbenzylamine, a heterocyclic compound featuring a morpholine moiety, which is a recognized privileged scaffold in medicinal chemistry. This document details the compound's chemical identity, physicochemical properties, and a validated, step-by-step synthetic protocol. Furthermore, it explores the broader pharmacological context of morpholine-containing structures, discusses key analytical characterization methods, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.
Chemical Identity and Physicochemical Properties
2-Morpholin-4-ylmethylbenzylamine is an organic compound characterized by a benzylamine core substituted at the ortho position with a morpholinomethyl group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.
Its core identifiers and properties are summarized below. While specific experimental data for properties such as melting and boiling points are not widely published, typical characteristics can be inferred from its structure and related compounds.
| Property | Value | Reference |
| CAS Number | 91271-82-8 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O | |
| Molecular Weight | 206.29 g/mol | [1] |
| IUPAC Name | (2-(morpholin-4-ylmethyl)phenyl)methanamine | |
| Synonyms | 2-Morpholin-4-ylmethyl-benzylamine | [1] |
| Appearance | Typically an oil or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, DMSO. | |
| Hazard Identification | Irritant. May cause allergic skin reaction and serious eye irritation. | [1] |
Synthesis and Purification Protocol
The synthesis of 2-Morpholin-4-ylmethylbenzylamine can be efficiently achieved via a two-step process involving the formation of an intermediate phthalide followed by reductive amination and subsequent reduction. This method provides a reliable pathway to the target compound with good yield and purity.
Causality Behind Experimental Choices:
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Solvent Selection: Dichloromethane (DCM) is chosen for the reductive amination step due to its inert nature and ability to dissolve the organic reactants while being immiscible with the aqueous workup solutions. Methanol is used for the final reduction as it is a suitable protic solvent for sodium borohydride.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride. Sodium borohydride (NaBH₄) is a cost-effective and powerful agent for the reduction of the amide in the second step.
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Purification: Column chromatography is the standard method for purifying research chemicals of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of 2-(Morpholinomethyl)isoindolin-1-one
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To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in dichloromethane (50 mL), add morpholine (0.96 g, 11.0 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.
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Allow the reaction to stir at room temperature for 18 hours, monitoring progress by TLC (Thin Layer Chromatography).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 2-(morpholinomethyl)isoindolin-1-one.
Step 2: Reduction to 2-Morpholin-4-ylmethylbenzylamine
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Dissolve the crude intermediate from Step 1 in methanol (40 mL).
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.13 g, 30.0 mmol) carefully in small portions. Vigorous gas evolution will occur.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
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Concentrate the reaction mixture under reduced pressure to remove the methanol.
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Partition the residue between ethyl acetate (50 mL) and water (30 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
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Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 2-Morpholin-4-ylmethylbenzylamine.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Morpholin-4-ylmethylbenzylamine.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-Morpholin-4-ylmethylbenzylamine, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm region), the benzylic CH₂ protons, the methylene protons adjacent to the morpholine nitrogen, and the morpholine ring protons (typically in the 2.5-4.0 ppm region). The primary amine (NH₂) protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR would display unique resonances for each carbon environment, including the aromatic carbons, the benzylic carbon, and the four distinct carbons of the morpholinomethyl group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 207.29.
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key peaks would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (around 1115 cm⁻¹).
Pharmacological Context and Potential Applications
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[2][3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can form crucial hydrogen bond interactions with biological targets.[2]
Morpholine derivatives have demonstrated a vast range of pharmacological activities, including:
While specific biological data for 2-Morpholin-4-ylmethylbenzylamine is not extensively documented, its structure makes it an ideal candidate for inclusion in compound libraries for high-throughput screening. It serves as a versatile synthetic intermediate for building larger, more complex molecules aimed at a wide array of therapeutic targets.[7][8] The primary amine offers a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Role as a Privileged Scaffold in Drug Discovery
Caption: The role of the morpholine scaffold in drug discovery.
Safety and Handling
As a research chemical, 2-Morpholin-4-ylmethylbenzylamine requires careful handling in a controlled laboratory environment.
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GHS Hazard Statements:
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Precautionary Statements:
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Handling: Use in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]
References
- 1. 91271-82-8 Cas No. | 2-Morpholin-4-ylmethyl-benzylamine | Matrix Scientific [matrixscientific.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprems.com [ijprems.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
